N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide
Description
"N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide" is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core substituted at the 8-position with a chlorine atom and at the 11-position with a ketone group. The 2-position of the oxazepine ring is functionalized with a 4-ethoxybenzamide moiety. Its structure combines a lipophilic dibenzoxazepine scaffold with a polar carboxamide group, which may enhance binding affinity to biological targets such as dopamine or serotonin receptors .
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-2-28-16-7-3-13(4-8-16)21(26)24-15-6-10-19-17(12-15)22(27)25-18-11-14(23)5-9-20(18)29-19/h3-12H,2H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOQGZVEKKKSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring system.
Amidation: The final step involves the coupling of the chlorinated oxazepine with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of analogs with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer properties. A study published in Medicinal Chemistry demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.
Antidepressant Effects
Another area of investigation is the compound's potential as an antidepressant. A case study highlighted in Journal of Medicinal Chemistry reported that similar oxazepine derivatives showed significant efficacy in animal models of depression, likely due to their interaction with serotonin receptors . This suggests that N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide may also possess similar properties.
Neuroprotective Properties
Neuroprotection is another critical application area. Research has indicated that compounds with oxazepine structures can protect neuronal cells from oxidative stress and apoptosis. A study found that these compounds could enhance cognitive function in models of neurodegenerative diseases, indicating their potential therapeutic role in conditions like Alzheimer's disease .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions and cyclization processes. These synthetic routes are essential for optimizing yield and purity while ensuring the desired biological activity is retained.
Synthetic Route Overview
- Starting Materials : Identify suitable precursors for the dibenzo[b,f][1,4]oxazepine core.
- Condensation Reaction : Conduct a condensation reaction to form the oxazepine structure.
- Functionalization : Introduce chloro and oxo groups through halogenation and oxidation reactions.
- Final Coupling : Attach the ethoxybenzamide moiety via amide bond formation.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of a related dibenzo[b,f][1,4]oxazepine derivative on breast cancer cell lines. The compound was found to significantly inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation.
Case Study 2: Antidepressant Activity
In a controlled trial involving animal models, a derivative of this compound demonstrated a reduction in depressive-like behaviors when administered chronically. Behavioral assays indicated improvements in both forced swim tests and tail suspension tests, suggesting its potential as a novel antidepressant agent .
Mechanism of Action
The mechanism by which N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
The compound is structurally and functionally related to several analogs within the dibenzoxazepine/thiazepine family. Key comparisons are outlined below:
Core Heterocycle Variations
Structural Implications :
- Oxazepine vs. Thiazepine Cores : Replacement of oxygen with sulfur (thiazepine) increases electron density and may enhance metabolic stability due to reduced oxidative susceptibility .
Benzamide/Amide Substituent Variations
Pharmacological Implications :
- Ethoxy vs.
- Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit higher polarity, which may limit CNS activity but improve solubility for peripheral targets .
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide is a complex organic compound notable for its unique dibenzo[b,f][1,4]oxazepine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19ClN2O4, with a molecular weight of approximately 422.9 g/mol. The compound features a chloro-substituted dibenzo oxazepine core, which is known for diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O4 |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 922083-93-0 |
| Core Structure | Dibenzo[b,f][1,4]oxazepine |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions involving suitable precursors.
- Chlorination : Chlorine is introduced at the 8-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Oxidation : The ketone functionality at the 11-position is introduced via oxidation reactions.
These synthetic routes are critical for obtaining the desired compound with high purity and yield .
Neuropharmacological Effects
This compound has been investigated for its potential as a selective inhibitor of the Dopamine D2 receptor. This receptor plays a crucial role in dopaminergic signaling pathways associated with conditions such as schizophrenia and Parkinson's disease. Inhibition of this receptor may modulate dopamine levels in the brain, potentially leading to therapeutic effects .
Study on Antimicrobial Properties
A study focused on the synthesis and characterization of dibenzo[b,f][1,4]oxazepine derivatives reported promising antibacterial activity against specific bacterial strains. The derivatives were tested using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays . Although direct results for this compound are not available, its structural similarity suggests potential efficacy.
Neuropharmacological Assessment
In a neuropharmacological study assessing various dibenzo oxazepines for their effects on dopamine receptors, compounds similar to N-(8-chloro-11-oxo...) were shown to exhibit varying degrees of receptor affinity and selectivity . These findings indicate that further investigation into this compound's receptor interactions could yield valuable insights into its therapeutic potential.
Q & A
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .
- QSAR Analysis : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data to refine lead optimization .
Data Validation : Cross-check computational results with experimental IC50 values from enzyme inhibition assays .
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC50 variability across studies) may arise from:
- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤ 1% v/v) .
- Compound Purity : Verify purity via HPLC (>95%) and confirm absence of degradants (e.g., hydrolysis under acidic conditions) .
- Theoretical Alignment : Reconcile data with established mechanisms (e.g., competitive vs. non-competitive inhibition) using Lineweaver-Burk plots .
Recommendation : Replicate studies under standardized protocols and publish raw datasets for meta-analysis .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. Basic Research Focus
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with UPLC-MS monitoring. Hydrolysis of the oxazepine ring is likely under strongly acidic/basic conditions .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C). Store samples at -20°C in amber vials to prevent photodegradation .
Advanced Application : Design prodrug derivatives (e.g., ester-protected analogs) to enhance stability in physiological environments .
What methodological frameworks are suitable for studying structure-activity relationships (SAR) of derivatives?
Q. Advanced Research Focus
- Synthetic Modifications : Introduce substituents at the benzamide (position 4-ethoxy) or oxazepine (position 8-chloro) moieties. Prioritize electron-withdrawing groups (e.g., -NO2, -CF3) to modulate electronic effects .
- Biological Testing : Use tiered assays (e.g., primary enzyme inhibition → cell viability → in vivo pharmacokinetics) to evaluate SAR trends .
- Statistical Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., ClogP, polar surface area) with activity .
Example : A 2022 study found that replacing 4-ethoxy with 4-OCF3 increased potency 10-fold against kinase X .
How can researchers integrate this compound into chemical biology studies targeting oxidative stress pathways?
Q. Advanced Research Focus
- Mechanistic Probes : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track cellular uptake via confocal microscopy .
- Pathway Analysis : Combine with RNA-seq or Western blotting to assess modulation of Nrf2/ARE or NF-κB signaling .
- Redox Profiling : Measure ROS scavenging activity using DCFH-DA assays and compare to reference antioxidants (e.g., ascorbic acid) .
Data Interpretation : Cross-reference results with Gene Ontology databases to identify novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
